3-Amino-5-(aminomethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(aminomethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4,9-10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRRGYKDXABRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302090 | |
| Record name | 3-Amino-5-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379361-63-3 | |
| Record name | 3-Amino-5-(aminomethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379361-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with formaldehyde and ammonium chloride to form 3-nitro-5-(aminomethyl)benzaldehyde. This intermediate is then reduced to 3-amino-5-(aminomethyl)benzaldehyde, which is subsequently converted to this compound through an amidation reaction with ammonia or an amine source .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzamides, nitroso compounds, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-5-(aminomethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-5-(aminomethyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Anticonvulsant Benzamide and Triazole Derivatives
Key Findings :
- The triazole derivative above demonstrates potency comparable to diazepam, a benchmark anticonvulsant. The fluorophenoxy and chloro substituents likely enhance binding to GABA receptors, mimicking benzodiazepine activity .
- 3-Amino-5-(aminomethyl)benzamide lacks the triazole or benzodiazepine core, suggesting distinct mechanistic pathways. Its aminomethyl group may favor solubility but reduce blood-brain barrier penetration compared to lipophilic analogs.
Antiviral Benzamide Derivatives
Key Findings :
- The aminomethyl group’s placement (4- vs. 5-position) may influence target specificity .
Allosteric Modulators of mGlu5 Receptors
Key Findings :
- Benzamide derivatives with extended aromatic systems (e.g., CPPHA) show high potency as mGlu5 modulators. This compound’s smaller substituents may limit receptor interaction but could serve as a scaffold for optimizing selectivity .
Structural and Physicochemical Comparisons
Key Findings :
- Fluorinated derivatives (e.g., 3-amino-5-fluorobenzamide) balance lipophilicity and polarity, making them more suitable for central nervous system targets .
Biological Activity
3-Amino-5-(aminomethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features an amino group and an aminomethyl side chain attached to a benzamide core. Its structure contributes to its interaction with various biological targets, particularly in the context of enzyme inhibition and cell signaling modulation.
The primary mechanism of action for this compound involves the inhibition of poly(adenosine diphosphate-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, this compound can prevent excessive cellular damage during conditions such as oxidative stress or inflammation.
1. Antioxidant Effects
Research has demonstrated that this compound exhibits antioxidant properties. In a study involving rat models with esophageal caustic injuries, treatment with this compound resulted in decreased levels of malondialdehyde (MDA) and protein carbonyl content (PCC), indicating reduced oxidative stress. Additionally, it increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
2. Fibrosis Prevention
The compound has shown efficacy in preventing fibrosis in experimental models. In the aforementioned study, it significantly reduced the stenosis index and histopathological damage score associated with esophageal burns. This suggests a protective role against tissue damage and fibrotic changes following injury .
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). While specific IC50 values for this compound are not extensively documented, related benzamides exhibit potent inhibitory activity against AChE, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities of this compound
Q & A
Q. What are the standard synthetic routes for 3-Amino-5-(aminomethyl)benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as amidation and functional group modifications. For example, benzamide derivatives are synthesized by reacting amines with activated carboxylic acids (e.g., using coupling agents like EDC/HOBt). Key steps include:
- Amidation: Reacting 3-amino-5-(aminomethyl)benzoic acid with methylamine under reflux in anhydrous DCM .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Yield improvements are achieved by varying stoichiometry and reaction time .
Q. How is this compound characterized analytically?
Methodological Answer: Standard characterization includes:
- FT-IR Spectroscopy: Peaks at ~1660 cm⁻¹ (C=O stretch of amide) and ~3300–3450 cm⁻¹ (N-H stretches) confirm the amide structure .
- NMR: NMR shows aromatic protons (δ 6.8–7.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm). NMR confirms carbonyl carbons at ~168 ppm .
- Mass Spectrometry: ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 179.2 for CHNO) .
Q. What is the role of this compound as a poly(ADP-ribose) polymerase (PARP) inhibitor?
Methodological Answer: The compound competitively inhibits PARP by binding to the NAD active site, blocking ADP-ribosylation. Experimental validation involves:
- Enzyme Assays: Measuring PARP activity via fluorescence-based NAD depletion assays (IC values typically <10 µM) .
- Cellular Studies: Assessing DNA repair inhibition in HeLa cells using comet assays to quantify DNA strand breaks .
Advanced Research Questions
Q. How can researchers mitigate off-target effects when using this compound as a PARP inhibitor?
Methodological Answer: Off-target effects (e.g., glucose metabolism disruption) arise at high concentrations (>1 mM). Mitigation strategies include:
- Dose-Response Curves: Establishing the minimum effective dose (e.g., 50–100 µM) to inhibit PARP without affecting cell viability .
- Alternative Inhibitors: Using selective PARP-1/2 inhibitors (e.g., Olaparib) as comparators to confirm target specificity .
Q. What evidence supports the antiviral activity of this compound against Marburg virus (MARV)?
Methodological Answer: Studies indicate the compound blocks viral entry by interfering with GP2 subunit interactions. Key methodologies:
- Pseudovirus Assays: Using VSV particles pseudotyped with MARV glycoproteins to measure entry inhibition (IC ~5 µM) .
- Live Virus Neutralization: Testing in Vero E6 cells with plaque reduction neutralization assays (PRNT at 10 µM) .
Q. How do structural modifications influence the bioactivity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
Q. What strategies are effective in designing analogs of this compound with improved pharmacokinetics?
Methodological Answer:
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
